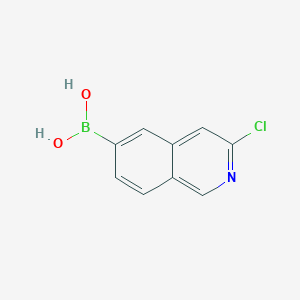

(3-Chloroisoquinolin-6-yl)boronic acid

Descripción general

Descripción

“(3-Chloroisoquinolin-6-yl)boronic acid” is a derivative of boronic acid with a CAS Number of 1800483-72-0 . It has a molecular weight of 207.42 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

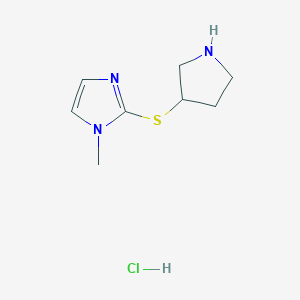

The molecular formula of “this compound” is C9H7BClNO2 . The InChI Code is 1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. The Suzuki–Miyaura coupling is one of the most important applications of boronic acids . This reaction involves the cross-coupling of boronic acids with various organic halides or triflates in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 207.42 .Aplicaciones Científicas De Investigación

Chemosensors for Detection of Biological and Chemical Species

Boronic acid derivatives, including isoquinolinylboronic acids, have been utilized in the development of chemosensors due to their high affinity for diols in aqueous solutions at physiological pH. These compounds serve as selective sensors for various analytes, including carbohydrates and reactive oxygen species, through mechanisms involving the formation of boronate esters and changes in fluorescence properties upon binding with analytes (Cheng et al., 2010). For instance, novel water-soluble styrylquinolinium boronic acids have been synthesized for the rapid detection of hypochlorite ions, showcasing the potential of boronic acid derivatives in environmental monitoring and biomedical diagnostics (Qing Wang et al., 2013).

Organic Synthesis and Catalysis

Boronic acids, including (3-Chloroisoquinolin-6-yl)boronic acid derivatives, are key reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are instrumental in constructing complex organic molecules, including pharmaceuticals and polymers. The versatility of boronic acids in catalysis has also been demonstrated in enantioselective synthesis, where they catalyze reactions to produce chiral molecules with high selectivity (Hashimoto et al., 2015).

Materials Science and Engineering

Boronic acid compounds are used in materials science for the design of dynamic materials that respond to stimuli such as pH, carbohydrates, and glutathione levels. This includes the development of boron hot spots on peptide chains, enabling site-selective bioconjugation and the formation of stable, cleavable fluorescent conjugates for targeted drug delivery and diagnostic applications (Russo et al., 2020).

Sensing Applications

The unique reactivity of boronic acids with diols and their ability to form reversible covalent bonds have made them useful in sensing applications, ranging from glucose monitoring to the detection of reactive oxygen species. The development of boronic acid-based sensors leverages their fluorescence changes upon binding to analytes, enabling the design of sensitive and selective detection systems (Huang et al., 2012).

Biomedical Applications

Beyond their utility in synthetic chemistry, boronic acid polymers have shown potential in various biomedical applications, including as components of drug delivery systems and as scaffolds for tissue engineering. Their unique properties, such as the ability to form dynamic covalent bonds and responsiveness to biological stimuli, have opened new avenues for the development of advanced biomaterials (Cambre & Sumerlin, 2011).

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with diols and polyols, which are present in various biomolecules .

Mode of Action

(3-Chloroisoquinolin-6-yl)boronic acid, like other boronic acids, can form reversible covalent bonds with 1,2- and 1,3-diols . This property allows it to interact with various biomolecules, potentially altering their function. The exact mode of action would depend on the specific targets it interacts with.

Biochemical Pathways

Boronic acids are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially be involved in similar reactions, affecting the synthesis of various organic compounds.

Pharmacokinetics

The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c , suggesting that its stability and bioavailability could be influenced by temperature and other environmental conditions.

Result of Action

Given its potential to form reversible covalent bonds with diols and polyols, it could potentially alter the function of various biomolecules, leading to changes at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and bioavailability could be affected by temperature, as suggested by its storage conditions . Additionally, the pH of the environment could influence its ability to form reversible covalent bonds with diols and polyols .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-chloroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJPJGXLCGBLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)

![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)

![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)